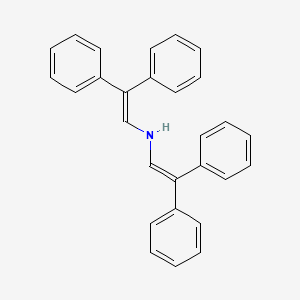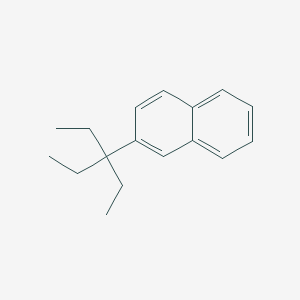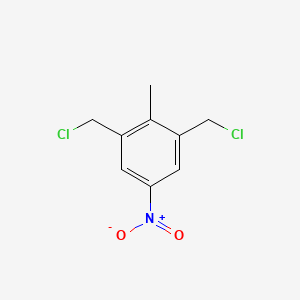
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, where two chloromethyl groups, a methyl group, and a nitro group are substituted at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-bis(chloromethyl)-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives like 1,3-bis(azidomethyl)-2-methyl-5-nitrobenzene.
Reduction: Formation of 1,3-bis(chloromethyl)-2-methyl-5-aminobenzene.
Oxidation: Formation of 1,3-bis(chloromethyl)-2-carboxy-5-nitrobenzene.
Applications De Recherche Scientifique
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the development of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1,3-Bis(chloromethyl)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Bis(chloromethyl)-2-nitrobenzene: Similar structure but without the methyl group, affecting its steric and electronic properties.
1,3-Bis(chloromethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
62224-03-7 |
|---|---|
Formule moléculaire |
C9H9Cl2NO2 |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-6-7(4-10)2-9(12(13)14)3-8(6)5-11/h2-3H,4-5H2,1H3 |
Clé InChI |
TVFFHYVZRRVAGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1CCl)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


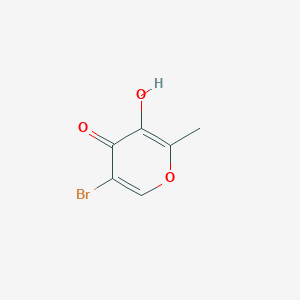

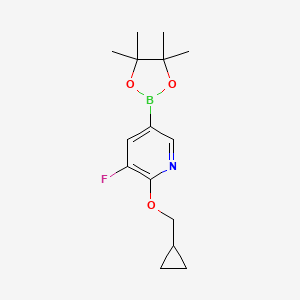

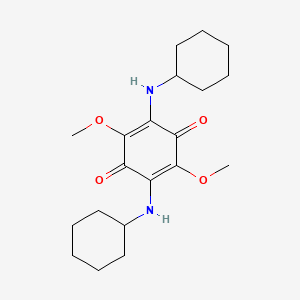
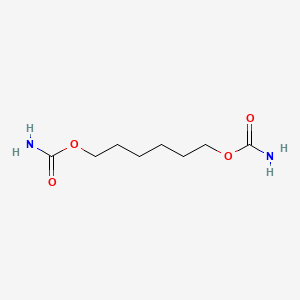
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
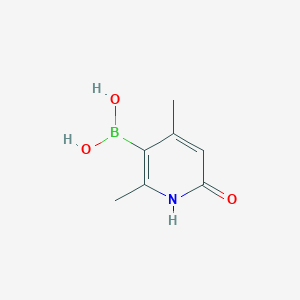

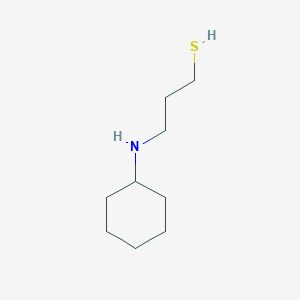
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
